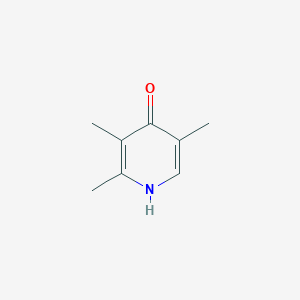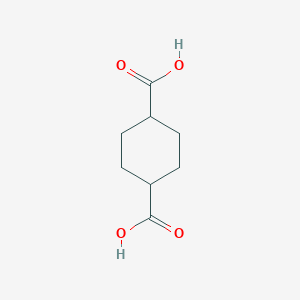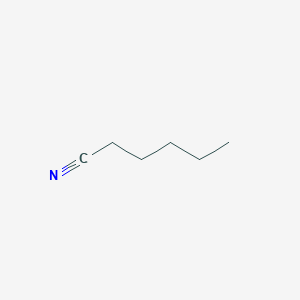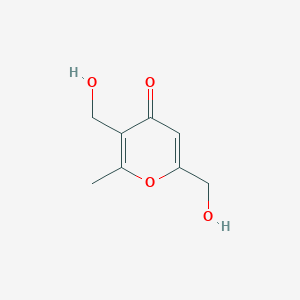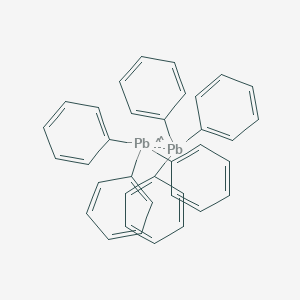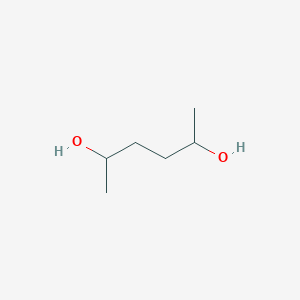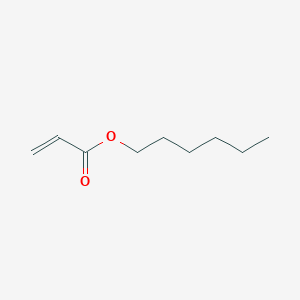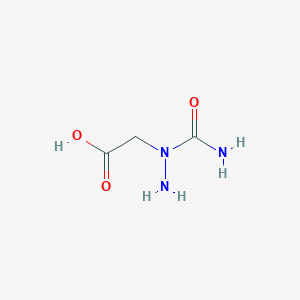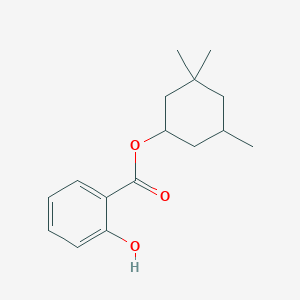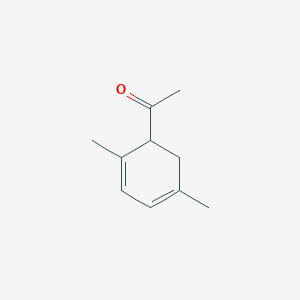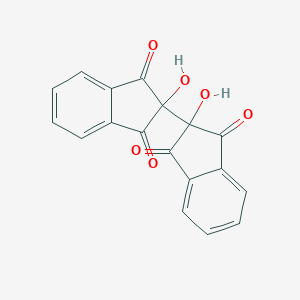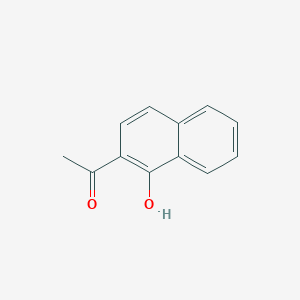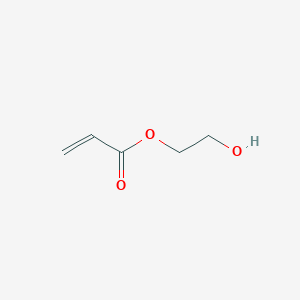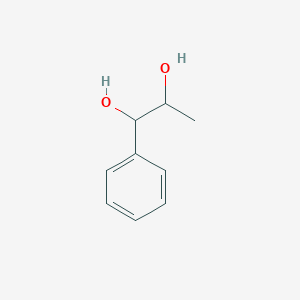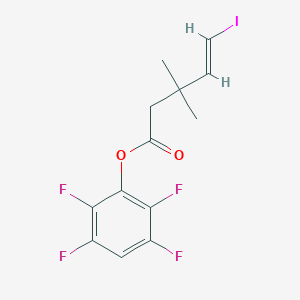
2,3,5,6-Tetrafluorophenyl-3,3-dimethyl-5-iodo-4-pentenoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,5,6-Tetrafluorophenyl-3,3-dimethyl-5-iodo-4-pentenoate is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is commonly used in the field of organic chemistry for synthesis purposes, and it has also shown potential in various scientific applications.
Mécanisme D'action
The mechanism of action of 2,3,5,6-Tetrafluorophenyl-3,3-dimethyl-5-iodo-4-pentenoate is not well understood. However, it has been suggested that the compound may act as a Michael acceptor, reacting with nucleophiles such as thiols and amines. This reactivity has been exploited in the development of various biologically active molecules.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 2,3,5,6-Tetrafluorophenyl-3,3-dimethyl-5-iodo-4-pentenoate are not well studied. However, it has been reported to exhibit low toxicity and good stability under various conditions. These properties make it an attractive compound for use in laboratory experiments.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2,3,5,6-Tetrafluorophenyl-3,3-dimethyl-5-iodo-4-pentenoate in laboratory experiments include its high reactivity, low toxicity, and good stability. However, its limited solubility in water and some organic solvents can be a limitation.
Orientations Futures
There are several future directions for research on 2,3,5,6-Tetrafluorophenyl-3,3-dimethyl-5-iodo-4-pentenoate. Firstly, further studies are needed to understand its mechanism of action and its potential as a building block in the synthesis of biologically active molecules. Secondly, its use in the development of new materials, such as liquid crystals and polymers, can be explored further. Lastly, its potential as a tool for chemical biology research can also be investigated.
Conclusion:
In conclusion, 2,3,5,6-Tetrafluorophenyl-3,3-dimethyl-5-iodo-4-pentenoate is a unique chemical compound that has shown potential in various scientific research applications. Its high reactivity, low toxicity, and good stability make it an attractive compound for use in laboratory experiments. Further research is needed to fully understand its mechanism of action and its potential in drug discovery, material science, and chemical biology research.
Méthodes De Synthèse
The synthesis of 2,3,5,6-Tetrafluorophenyl-3,3-dimethyl-5-iodo-4-pentenoate involves the reaction between 2,3,5,6-tetrafluorophenol and 3,3-dimethyl-1-bromo-5-iodo-4-penten-1-one in the presence of a base such as potassium carbonate. The reaction takes place under reflux conditions in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The resulting product is then purified using chromatography techniques to obtain the desired compound.
Applications De Recherche Scientifique
2,3,5,6-Tetrafluorophenyl-3,3-dimethyl-5-iodo-4-pentenoate has been used in various scientific research applications, including drug discovery, medicinal chemistry, and material science. It has shown potential as a building block in the synthesis of various biologically active molecules, including antiviral and anticancer agents. Additionally, it has been used in the development of new materials, such as liquid crystals and polymers.
Propriétés
Numéro CAS |
126296-30-8 |
|---|---|
Nom du produit |
2,3,5,6-Tetrafluorophenyl-3,3-dimethyl-5-iodo-4-pentenoate |
Formule moléculaire |
C13H10F4IO2- |
Poids moléculaire |
402.12 g/mol |
Nom IUPAC |
(2,3,5,6-tetrafluorophenyl) (E)-5-iodo-3,3-dimethylpent-4-enoate |
InChI |
InChI=1S/C13H11F4IO2/c1-13(2,3-4-18)6-9(19)20-12-10(16)7(14)5-8(15)11(12)17/h3-5H,6H2,1-2H3/b4-3+ |
Clé InChI |
CYTLRNJLNMTXHP-UHFFFAOYSA-M |
SMILES isomérique |
CC(C)(CC(=O)OC1=C(C(=CC(=C1F)F)F)F)/C=C/I |
SMILES |
CC(C)(CC(=O)OC1=C(C(=CC(=C1F)F)F)F)C=CI |
SMILES canonique |
CC(C)(CC(=O)OC1=C(C(=CC(=C1F)F)F)F)C=CI |
Synonymes |
2,3,5,6-tetrafluorophenyl-3,3-dimethyl-5-iodo-4-pentenoate 2,3,5,6-TFDIP |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



